molecular formula C10H11ClN2O4S B7976564 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide

Cat. No.: B7976564
M. Wt: 290.72 g/mol
InChI Key: DRRWQXDCWXWGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitro-chlorobenzene with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation to ensure consistent product quality and yield. Additionally, the use of automated systems for precise control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 4-Chloro-N-(1-methylcyclopropyl)-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the cyclopropyl group.

Scientific Research Applications

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: As a sulfonamide, it can be used in the development of new antibiotics and other therapeutic agents.

    Biological Studies: The compound can be used to study enzyme inhibition and protein binding due to its functional groups.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzenesulfonamide: Lacks the cyclopropyl group, making it less sterically hindered.

    N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide: Lacks the chloro group, affecting its reactivity and binding properties.

    4-Chloro-N-(cyclopropyl)-3-nitrobenzenesulfonamide: Similar structure but without the methyl group on the cyclopropyl ring.

Uniqueness

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is unique due to the presence of the 1-methylcyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and binding interactions. This structural feature can enhance its specificity and potency in biological applications.

Biological Activity

4-Chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3O4S. The compound features a sulfonamide group, a nitro group, and a chlorinated aromatic ring, which contribute to its biological activity. The presence of the cyclopropyl moiety may influence the compound's interaction with biological targets.

Antimicrobial Properties

Sulfonamides are known for their bacteriostatic effects, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, it has been tested against various cancer types, including breast and lung cancers.

Case Study: Anticancer Effects
In a study published in Cancer Research, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) and increased apoptosis as evidenced by flow cytometry analysis.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Apoptosis Induction: In cancer cells, the compound triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases.
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels have been observed following treatment with this compound, contributing to oxidative stress and cell death.

Research Findings

A comprehensive review of literature reveals that modifications to the core structure of sulfonamides can enhance their biological activities. For instance, hybridization with heterocyclic compounds has led to derivatives with improved potency against resistant bacterial strains and more effective anticancer agents.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
SulfanilamideHighLow
SulfamethoxazoleModerateModerate

Properties

IUPAC Name

4-chloro-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4S/c1-10(4-5-10)12-18(16,17)7-2-3-8(11)9(6-7)13(14)15/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRWQXDCWXWGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.